molecular formula C17H19NO3 B2497038 (2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide CAS No. 890605-43-3

(2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide

Cat. No.: B2497038
CAS No.: 890605-43-3
M. Wt: 285.343
InChI Key: UTSZTJHXNMGFRG-VAWYXSNFSA-N
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Description

(2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides. It features a conjugated system with a furan ring and an ethoxyphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Ethylation: The furan ring is then ethylated using ethyl halides in the presence of a base.

    Amide formation: The final step involves the reaction of the ethylated furan with 4-ethoxyphenylamine and an appropriate acylating agent under controlled conditions to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group of the amide, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines.

Scientific Research Applications

(2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving amides.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, amides can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The furan ring might also play a role in binding to specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.

    (2E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide: Similar structure with a methyl group instead of an ethyl group on the furan ring.

Uniqueness

The unique combination of the ethoxyphenyl group and the ethylfuran ring in (2E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(4-ethoxyphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-14-9-10-16(21-14)11-12-17(19)18-13-5-7-15(8-6-13)20-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSZTJHXNMGFRG-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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